molecular formula C17H15ClN2O B11169640 N-(3-chloro-4-cyanophenyl)-2-phenylbutanamide

N-(3-chloro-4-cyanophenyl)-2-phenylbutanamide

Cat. No.: B11169640
M. Wt: 298.8 g/mol
InChI Key: FNOYILCWRUKGNP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-2-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group, a butanamide backbone, and a substituted phenyl ring with chloro and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-2-phenylbutanamide typically involves the reaction of 3-chloro-4-cyanobenzoyl chloride with 2-phenylbutanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. The final product is typically obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-2-phenylbutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-cyanophenyl)-2-phenylbutanamide is unique due to its specific structural features, such as the combination of a phenylbutanamide backbone with a substituted phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-2-phenylbutanamide

InChI

InChI=1S/C17H15ClN2O/c1-2-15(12-6-4-3-5-7-12)17(21)20-14-9-8-13(11-19)16(18)10-14/h3-10,15H,2H2,1H3,(H,20,21)

InChI Key

FNOYILCWRUKGNP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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